molecular formula C12H10ClFN2 B13430689 4-Chloro-2-(4-fluorophenyl)-5,6-dimethylpyrimidine

4-Chloro-2-(4-fluorophenyl)-5,6-dimethylpyrimidine

Cat. No.: B13430689
M. Wt: 236.67 g/mol
InChI Key: JTRACRZHOAWNJR-UHFFFAOYSA-N
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Description

4-Chloro-2-(4-fluorophenyl)-5,6-dimethylpyrimidine is a heterocyclic aromatic compound that belongs to the pyrimidine family This compound is characterized by the presence of a chloro group at the 4th position, a fluorophenyl group at the 2nd position, and two methyl groups at the 5th and 6th positions of the pyrimidine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Chloro-2-(4-fluorophenyl)-5,6-dimethylpyrimidine can be achieved through several synthetic routes. One common method involves the Suzuki-Miyaura coupling reaction, which is a palladium-catalyzed cross-coupling reaction between an aryl halide and an organoboron compound . This method is favored for its mild reaction conditions and high functional group tolerance.

Another approach involves the Buchwald-Hartwig amination, where an amine is introduced at the pyrimidine C2 position via palladium-catalyzed arylamination

Industrial Production Methods

In industrial settings, the production of this compound typically involves large-scale batch reactions using optimized conditions to ensure high yield and purity. The use of continuous flow reactors is also explored to enhance reaction efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

4-Chloro-2-(4-fluorophenyl)-5,6-dimethylpyrimidine undergoes various types of chemical reactions, including:

    Substitution Reactions: The chloro group at the 4th position can be substituted with other nucleophiles under appropriate conditions.

    Oxidation and Reduction Reactions: The compound can undergo oxidation and reduction reactions, leading to the formation of different derivatives.

    Coupling Reactions: The compound can participate in coupling reactions such as Suzuki-Miyaura and Buchwald-Hartwig amination.

Common Reagents and Conditions

Common reagents used in these reactions include palladium catalysts, organoboron compounds, and various nucleophiles. Reaction conditions typically involve the use of solvents like ethanol, toluene, or dimethylformamide (DMF), and temperatures ranging from room temperature to reflux conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, substitution reactions can yield various substituted pyrimidine derivatives, while coupling reactions can produce biaryl compounds.

Scientific Research Applications

4-Chloro-2-(4-fluorophenyl)-5,6-dimethylpyrimidine has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 4-Chloro-2-(4-fluorophenyl)-5,6-dimethylpyrimidine involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in inflammatory pathways, thereby exhibiting anti-inflammatory properties .

Comparison with Similar Compounds

4-Chloro-2-(4-fluorophenyl)-5,6-dimethylpyrimidine can be compared with other similar compounds, such as:

The uniqueness of this compound lies in its specific substitution pattern on the pyrimidine ring, which imparts distinct chemical and biological properties.

Properties

Molecular Formula

C12H10ClFN2

Molecular Weight

236.67 g/mol

IUPAC Name

4-chloro-2-(4-fluorophenyl)-5,6-dimethylpyrimidine

InChI

InChI=1S/C12H10ClFN2/c1-7-8(2)15-12(16-11(7)13)9-3-5-10(14)6-4-9/h3-6H,1-2H3

InChI Key

JTRACRZHOAWNJR-UHFFFAOYSA-N

Canonical SMILES

CC1=C(N=C(N=C1Cl)C2=CC=C(C=C2)F)C

Origin of Product

United States

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